molecular formula C4H5FO2 B170359 (1R,2R)-2-Fluorocyclopropanecarboxylic acid CAS No. 127199-13-7

(1R,2R)-2-Fluorocyclopropanecarboxylic acid

Cat. No. B170359
CAS RN: 127199-13-7
M. Wt: 104.08 g/mol
InChI Key: HZQKMZGKYVDMCT-STHAYSLISA-N
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Description

Typically, a compound’s description includes its molecular formula, structure, and common uses. For example, a similar compound, (1R,2R)-(-)-1,2-Cyclohexanedicarboxylic acid, is used in organic synthesis .


Synthesis Analysis

This involves understanding the methods used to synthesize the compound. For instance, a study discusses the use of TiCl4 and Hunig’s base DIPEA in the synthesis of a related compound .


Molecular Structure Analysis

This involves examining the compound’s molecular structure, often using techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

This involves studying the compound’s reactivity and the types of chemical reactions it undergoes .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and stability .

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Synthesis and mGluR2 Antagonism : The synthesis of a fluorinated compound, closely related to (1R,2R)-2-fluorocyclopropanecarboxylic acid, demonstrated significant affinity for metabotropic glutamate receptor 2 (mGluR2), similar to the non-fluorinated analog, with an improved pharmacokinetic profile (Sakagami et al., 2008).

Chemical Synthesis and Analysis

  • Cyclopropanation Method : A method for the stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid using rhodium-catalyzed cyclopropanation has been developed (Shibue & Fukuda, 2014).
  • Conformational Studies : Microwave spectroscopy and quantum chemical calculations have been used to explore the structural and conformational properties of 1-fluorocyclopropanecarboxylic acid, revealing four stable conformers (Møllendal et al., 2005).

Pharmaceutical Industry

  • Asymmetric Synthesis for Drug Development : The asymmetric synthesis of vinyl-ACCA, a closely related compound, is crucial in the development of hepatitis C virus protease inhibitors, demonstrating the importance of this class of compounds in pharmaceutical applications (Sato et al., 2016).

Advanced Chemical Transformations

  • Diterpenoids Isomerization : The cyclopropane ring in certain complex molecules can be opened under specific conditions, showing the potential of (1R,2R)-2-fluorocyclopropanecarboxylic acid derivatives in advanced organic transformations (Barba et al., 1989).

Other Applications

  • Conformational Restriction in Bioactive Compounds : The cyclopropane ring is used to restrict the conformation of bioactive compounds for improved activity and to investigate bioactive conformations (Kazuta et al., 2002).
  • Ethylene Biosynthesis Study : Optically active analogs of (1R,2R)-2-fluorocyclopropanecarboxylic acid have been used in the study of ethylene biosynthesis, showing its relevance in plant biology (Pirrung et al., 1989).

Mechanism of Action

If the compound has biological activity, its mechanism of action would be studied. For example, Ribonucleotide Reductases (RNRs) have been studied for their role in nucleic acid metabolism .

Safety and Hazards

Safety data sheets (SDS) provide information on handling, storage, and disposal of the compound. They also detail hazards associated with the compound .

Future Directions

This involves looking at current research trends and potential future applications of the compound .

properties

IUPAC Name

(1R,2R)-2-fluorocyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQKMZGKYVDMCT-STHAYSLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-Fluorocyclopropanecarboxylic acid

CAS RN

127199-13-7
Record name (1R,2R)-2-fluorocyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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